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Compound of Interest

Compound Name: 3,8-Dibromo-1,10-phenanthroline

Cat. No.: B009566

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,8-Dibromo-
1,10-phenanthroline, a key building block in the synthesis of functional materials and
coordination complexes. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the

experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectral data for 3,8-Dibromo-1,10-phenanthroline are summarized in the
tables below for easy reference and comparison.

Table 1: *H NMR Spectral Data

Chemical Shift (5, Lo Coupling Constant
Atom Multiplicity
ppm) (3, Hz)
H-2, H-9 9.23 d 4.4
H-4, H-7 8.79 dd 84,15
H-5, H-6 7.74 dd 8.4,4.3

Note: Data is a representative example and may vary based on experimental conditions.[1]
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= 13
Atom Chemical Shift (6, ppm)
C-2,C-9 151.08
C-4,C-7 137.21
C-5,C-6 128.63
C-10a, C-10b 145.71
C-3,C-8 124.45
C-4a, C-6a 125.20

Note: Data is a representative example and may vary based on experimental conditions. The
chemical shifts for the carbon atoms directly bonded to bromine (C-3 and C-8) show a
characteristic upfield shift due to the heavy atom effect.[1]

Table 3: UV-Vis Spectral Data

Solvent Amax (nm)

Molar Absorptivity (g,
M-*cm™?)

Dimethylformamide (DMF) 352 Not Reported

Note: The absorption spectrum typically exhibits bands corresponding to 11— 1t and n - 11*
transitions. The introduction of bromine atoms at the 3 and 8 positions influences the electronic
structure of the phenanthroline core, leading to shifts in the absorption maxima compared to
the unsubstituted parent compound.[1]*

Table 4: IR Spectral Data

A detailed list of IR absorption peaks was not available in the searched literature. However, the
IR spectrum of 1,10-phenanthroline derivatives typically shows strong bands in the regions of
1400-1650 cm~? (C-C and C-N stretching) and 700-900 cm~* (out-of-plane C-H bending).

Experimental Protocols
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The following are general experimental protocols for acquiring the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of 3,8-Dibromo-1,10-phenanthroline is dissolved in a
deuterated solvent, typically deuterated chloroform (CDCls).

o Data Acquisition: *H and 3C NMR spectra are recorded on an NMR spectrometer. For 13C
NMR, proton decoupling is typically used to simplify the spectrum.

o Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
of the compound with dry potassium bromide and pressing the mixture into a thin,
transparent disk.

o Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of a blank KBr pellet is first recorded and subtracted
from the sample spectrum.

o Data Analysis: The resulting spectrum shows the absorption bands corresponding to the
vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation: A solution of 3,8-Dibromo-1,10-phenanthroline is prepared in a
suitable UV-transparent solvent, such as dimethylformamide (DMF), at a known
concentration.

o Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam
spectrophotometer. A cuvette containing the pure solvent is used as a reference.

o Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelength of
maximum absorbance (Amax) is identified.
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Visualizations
Synthesis of 3,8-Dibromo-1,10-phenanthroline

The following diagram illustrates a common synthetic route for 3,8-Dibromo-1,10-
phenanthroline. The process involves the bromination of 1,10-phenanthroline monohydrate.

Extraction Purification:
- Chloroform Layer - Distill off Solvent

3,8-Dibromo-1,10-phenanthroline
- Wash with Saturated Salt Water - Column Chromatography

Workup:
- Add NaOH and Chloroform
- Stir (1 hour)

- Filter

Click to download full resolution via product page

Caption: Synthetic workflow for 3,8-Dibromo-1,10-phenanthroline.

This technical guide provides a foundational understanding of the spectral characteristics of
3,8-Dibromo-1,10-phenanthroline. For more in-depth analysis and specific applications,
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consulting the primary literature is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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